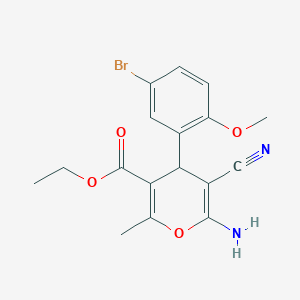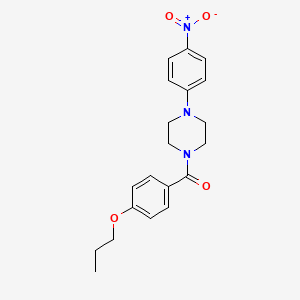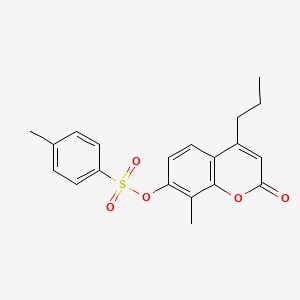![molecular formula C19H22N2O4S B5146723 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
准备方法
The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another method involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods typically involve the use of environment-friendly one-pot tandem protocols, which include N-sulfonylation and esterification of carboxylic acids .
化学反应分析
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium or copper catalysts, sulfonyl azides, and strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene . Major products formed from these reactions include sulfonamides and carboxyamide derivatives .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its antibacterial, antitumor, and antiviral properties . In industry, it is used in the production of coatings and pharmaceuticals .
作用机制
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis . The compound also interacts with other carbonic anhydrases, including carbonic anhydrase II, which plays a role in various physiological processes .
相似化合物的比较
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is unique due to its specific structure and the presence of both sulfonamide and carboxyamide groups. Similar compounds include other benzenesulfonamide derivatives, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide and aryl thiazolone–benzenesulfonamides . These compounds also exhibit significant biological activities, but their specific applications and mechanisms of action may differ.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIUXSJBJETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B5146640.png)

![N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5146658.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B5146673.png)
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)
![(5E)-5-[(4-iodophenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5146686.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5146700.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![7-Oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)

